4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Description

Structural Overview and Chemical Nomenclature

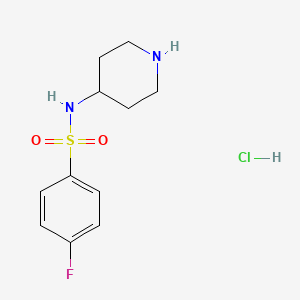

This compound exhibits a complex molecular architecture that combines several important pharmacophoric elements within a single structure. The compound's systematic nomenclature reflects its key structural components: a benzene ring substituted with both fluorine and sulfonamide functional groups, connected to a saturated six-membered piperidine ring system. The International Union of Pure and Applied Chemistry name for this compound is 4-fluoro-N-(4-piperidinyl)benzenesulfonamide hydrochloride, which precisely describes the substitution pattern and protonation state.

The molecular structure can be represented through several chemical descriptors that provide insight into its three-dimensional arrangement. The International Chemical Identifier code for this compound is 1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H, while the corresponding International Chemical Identifier Key is MIAAVUWAJRUXNZ-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is Cl.O=S(=O)(NC1CCNCC1)C2=CC=C(F)C=C2, which encodes the connectivity pattern of all atoms within the molecule.

The structural framework consists of three primary components that contribute to its chemical and biological properties. The para-fluorinated benzene ring provides the aromatic foundation with enhanced electronic properties due to the electron-withdrawing nature of the fluorine substituent. The sulfonamide group (-SO2NH-) serves as the critical linking functionality, known for its prevalence in pharmaceutical compounds and its ability to engage in hydrogen bonding interactions. The piperidine ring system contributes conformational flexibility and basicity to the overall molecular structure, with the nitrogen atom serving as a site for protonation in the hydrochloride salt form.

Historical Context and Research Significance

The development and characterization of this compound emerged from the broader exploration of sulfonamide derivatives in pharmaceutical research. The compound was first documented in chemical databases in 2011, with subsequent modifications and characterizations occurring as recently as 2025, indicating ongoing research interest and applications. This timeline reflects the compound's relatively recent introduction to the chemical literature, coinciding with advances in fluorinated pharmaceutical intermediates and piperidine-containing bioactive molecules.

The research significance of this compound stems from its unique combination of structural features that are prevalent in many bioactive molecules. Sulfonamide derivatives have established themselves as important scaffolds in medicinal chemistry, originally recognized for their antibacterial properties but subsequently explored for diverse therapeutic applications. The incorporation of fluorine atoms into pharmaceutical molecules has become increasingly important due to their ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties.

Patent literature reveals the strategic importance of related benzenesulfonamide compounds in pharmaceutical development. United States Patent 8247442B2, filed in 2007, describes benzenesulfonamide compounds and their use, specifically highlighting azetidinyl, pyrrolidinyl, piperidinyl, and hexahydroazepinyl compounds for therapeutic applications. This patent demonstrates the continued interest in piperidine-containing sulfonamide derivatives for pharmaceutical applications, providing context for the development of this compound.

Additional patent documentation, including United States Patent 8907101B2, further emphasizes the therapeutic potential of sulfonamide derivatives as sodium channel modulators with applications in pain treatment. These patents illustrate the broader research landscape in which this compound exists, highlighting the ongoing interest in structurally related compounds for therapeutic development.

Strategic Importance in Medicinal and Materials Chemistry

The strategic importance of this compound in medicinal chemistry applications primarily derives from its function as a pharmaceutical intermediate. Current commercial applications focus on its utility in the synthesis of more complex bioactive molecules, where it serves as a key building block for drug development programs. The compound's availability at high purity levels (95 percent or greater) from multiple suppliers indicates established synthetic routes and quality control processes necessary for pharmaceutical applications.

The presence of the fluorine atom at the para position of the benzene ring provides specific advantages in medicinal chemistry applications. Fluorine substitution often enhances the biological activity of pharmaceutical compounds through several mechanisms, including increased lipophilicity, improved membrane permeability, and enhanced binding affinity to target proteins. The electronic effects of fluorine can also influence the acidity of the sulfonamide group, potentially affecting its interactions with biological targets.

The piperidine ring system contributes additional strategic value through its conformational properties and potential for further functionalization. Piperidine-containing compounds are prevalent in pharmaceutical research due to their favorable pharmacokinetic properties and ability to serve as bioisosteres for other saturated heterocycles. The nitrogen atom within the piperidine ring provides a site for salt formation, as demonstrated by the hydrochloride variant, which typically improves solubility and stability characteristics important for pharmaceutical formulation.

Commercial data reflects the compound's strategic importance, with pricing ranging from $350 to $1970.29 depending on quantity and supplier, indicating both research demand and specialized synthesis requirements. The availability from multiple international suppliers, including those in China, the United States, and Europe, demonstrates established supply chains and global interest in this intermediate.

Current research applications extend beyond traditional pharmaceutical synthesis to include potential materials chemistry applications. The unique electronic properties imparted by the fluorine substituent and sulfonamide functionality may provide opportunities for developing specialized materials with tailored properties. However, the primary focus remains on pharmaceutical intermediate applications, where the compound serves as a versatile building block for accessing more complex molecular architectures.

The strategic positioning of this compound within the broader landscape of pharmaceutical intermediates is further supported by its inclusion in major chemical databases and commercial catalogs. The assignment of Chemical Abstracts Service registry number 913634-50-1 and its presence in PubChem database entries indicates recognition within the global chemical community and standardized identification systems.

Propriétés

IUPAC Name |

4-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAAVUWAJRUXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656397 | |

| Record name | 4-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913634-50-1 | |

| Record name | Benzenesulfonamide, 4-fluoro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913634-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(piperidin-4-yl)benzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation via Sulfonyl Chloride Coupling

The classical approach to synthesizing 4-fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidin-4-amine or its hydrochloride salt in the presence of a base, often triethylamine or an inorganic base, in an organic solvent such as dichloromethane or acetonitrile.

-

- Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.

- Solvent: Dichloromethane or acetonitrile, dried and inert atmosphere preferred.

- Base: Triethylamine or inorganic bases like sodium carbonate to neutralize the released HCl.

-

- Dissolve piperidin-4-amine hydrochloride in the solvent.

- Add the base to free the amine.

- Slowly add 4-fluorobenzenesulfonyl chloride under stirring.

- Maintain temperature and stir for several hours.

- Quench the reaction and isolate the product by filtration or extraction.

- Convert the free base to hydrochloride salt by treatment with HCl in an appropriate solvent.

-

- Recrystallization from solvents like ethanol or ethyl acetate.

- Washing with water to remove inorganic salts.

- Drying under vacuum.

This method is well-established but may involve the use of toxic solvents and requires careful handling of sulfonyl chlorides.

Alternative Preparation via Hydroxylamine-Mediated Cyclization (Related Benzisoxazole Route)

Although this method is more directly related to 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, it provides insights into the preparation of related fluorinated piperidinyl compounds.

-

- Dissolving 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in a C1-C4 aliphatic alcohol (e.g., methanol).

- Adding hydroxylamine hydrochloride to form an oxime intermediate.

- Adding an inorganic base such as potassium hydroxide or sodium hydroxide to promote cyclization.

- Reacting at 40-45°C for 5-72 hours.

- Acidifying with concentrated hydrochloric acid at 0-5°C to precipitate the hydrochloride salt.

- Filtration, washing, and drying to obtain high-purity product.

-

- One-pot synthesis with mild reaction conditions.

- Avoids use of triethylamine, reducing environmental pollution.

- High purity of product with relatively simple work-up.

| Parameter | Condition |

|---|---|

| Solvent | Methanol (C1 aliphatic alcohol) |

| Temperature | 40-45 °C (reaction), 0-5 °C (acidification) |

| Reaction time | 5-72 hours |

| Base | KOH or NaOH |

| Molar ratio (substrate:hydroxylamine:base) | 1 : 1-2 : 3-5 |

This method is industrially attractive due to its scalability, cost-effectiveness, and environmental benefits.

Purification and Salt Formation

- The free base of the compound is usually converted into its hydrochloride salt to enhance stability and facilitate handling.

- Acidification is achieved by adding concentrated hydrochloric acid under controlled temperature, followed by cooling and filtration.

- Washing with water removes residual inorganic salts.

- Drying under vacuum yields the final hydrochloride salt with high purity.

Comparative Data Table of Preparation Methods

| Aspect | Sulfonyl Chloride Coupling Method | Hydroxylamine-Mediated Cyclization Method |

|---|---|---|

| Starting Materials | 4-Fluorobenzenesulfonyl chloride, piperidin-4-amine | 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride, hydroxylamine hydrochloride |

| Solvent | Dichloromethane, Acetonitrile | Methanol (C1-C4 alcohols) |

| Base | Triethylamine, sodium carbonate | Potassium hydroxide, sodium hydroxide |

| Reaction Temperature | 0°C to RT | 40-45°C (reaction), 0-5°C (acidification) |

| Reaction Time | Several hours | 5-72 hours |

| Environmental Impact | Use of toxic solvents and triethylamine | Reduced pollution, no triethylamine |

| Purification | Recrystallization, washing | Filtration, washing, drying |

| Product Form | Free base then hydrochloride salt | Direct hydrochloride salt formation |

| Yield and Purity | High, but variable depending on conditions | High purity, industrially scalable |

Research Findings and Notes

- The hydroxylamine-mediated method provides a greener alternative with fewer purification steps and less environmental impact, suitable for industrial-scale synthesis.

- The sulfonyl chloride method remains widely used due to the commercial availability of reagents and straightforward chemistry but requires careful handling of reagents and waste.

- Optimization of molar ratios, temperature, and reaction time is critical in both methods to minimize impurities such as dimers or unreacted starting materials.

- The hydrochloride salt form improves the compound's stability and facilitates its use in pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for its role as a pharmacophore in drug design, particularly in the development of inhibitors for various biological targets. Notably, it shows promise in treating conditions such as glaucoma and inflammatory diseases due to its ability to modulate biological pathways.

Case Studies :

- Inhibition of Tyrosinase : Research indicates that derivatives of this compound can act as effective inhibitors of tyrosinase, an enzyme implicated in hyperpigmentation disorders. The design and synthesis of these inhibitors have shown enhanced affinity and selectivity, making them suitable candidates for further development .

- Anticancer Activity : Several studies have reported the cytotoxic effects of sulfonamide derivatives against different cancer cell lines. For instance, modifications to the piperidine or sulfonamide moieties have led to increased potency against tumors in vitro and in vivo.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >200 |

Mechanism of Action : The compound's bactericidal activity is attributed to its ability to disrupt cell wall synthesis and interfere with essential metabolic pathways, which is critical for bacterial growth and survival.

Biofilm Inhibition

Biofilm formation is a significant factor in antibiotic resistance. The compound has demonstrated promising results in inhibiting biofilm formation:

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Enterococcus faecalis | 31.108 - 62.216 | 124.432 - 248.863 |

These findings indicate that the compound may serve as an effective anti-biofilm agent, outperforming standard antibiotics like ciprofloxacin.

Materials Science Applications

Beyond its biological applications, 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is also utilized in materials science:

Polymer Chemistry

The compound can modify polymers to enhance their thermal and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to solvents and heat.

Coatings and Adhesives

Due to its reactive nature, it is employed in creating durable coatings that resist environmental factors, contributing to the development of advanced materials with specific properties.

Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |

| Antimicrobial agents | Effective against resistant bacterial strains | Significant bactericidal activity |

| Chemical Synthesis | Synthesis of sulfonamides | Formation of biologically active compounds |

| Functionalization | Versatile electrophilic reagent | Enables introduction of functional groups |

| Materials Science | Polymer modification | Enhanced thermal/mechanical properties |

| Coatings and adhesives | Improved durability and environmental resistance | Effective in creating resilient materials |

Mécanisme D'action

The mechanism of action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may enhance the binding affinity and specificity of the compound for its target .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Structural Features :

- A benzenesulfonamide scaffold with a 4-fluoro substituent linked to a piperidin-4-ylamine moiety.

- The hydrochloride salt enhances solubility and stability.

Comparison with Structurally Related Compounds

Piperidine-Based Benzenesulfonamide Derivatives

Key Observations :

Pharmacologically Active Derivatives

Key Observations :

Activité Biologique

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a sulfonamide derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorobenzene moiety and a piperidine ring, which contribute to its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in therapeutic contexts.

- Chemical Name : this compound

- CAS Number : 913634-50-1

- Molecular Formula : C12H15ClF N1O2S

- Molecular Weight : 273.77 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. Notably, compounds with similar structures have demonstrated significant inhibition of tyrosinase (TYR), an enzyme involved in melanin synthesis, making them potential candidates for treating hyperpigmentation disorders .

Tyrosinase Inhibition

Research indicates that derivatives with the piperidine moiety exhibit competitive inhibition against TYR from Agaricus bisporus, with some compounds showing IC50 values significantly lower than that of standard inhibitors such as kojic acid. For instance, a related compound demonstrated an IC50 of 0.18 μM compared to 17.76 μM for kojic acid .

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The antibacterial activity of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited potent antibacterial effects when tested in synergy with cell-penetrating peptides, indicating a promising approach for enhancing antimicrobial efficacy .

Cardiovascular Effects

In studies examining the effects on perfusion pressure and coronary resistance using isolated rat heart models, benzenesulfonamide derivatives showed significant alterations in cardiovascular dynamics. Specifically, compounds similar to 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide were noted to decrease perfusion pressure over time, suggesting potential cardiovascular applications .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a study focused on the design and synthesis of tyrosinase inhibitors, several compounds were synthesized that included the piperidine structure. These compounds were evaluated for their ability to inhibit TYR activity and were found to possess significant antimelanogenic effects without cytotoxicity on B16F10 cells . The docking studies indicated favorable binding interactions with the active site of TYR, further supporting their potential therapeutic use.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Theoretical models have been employed to predict these parameters for sulfonamide derivatives, including this compound. These models suggest favorable permeability characteristics that could facilitate effective therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride?

Methodological Answer:

The compound is typically synthesized via sulfonylation of a piperidine derivative (e.g., 4-aminopiperidine) with 4-fluorobenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) is commonly used to neutralize HCl generated during the reaction. The crude product is purified via recrystallization or column chromatography. For example, a similar derivative (4-fluoro-N-[(1-phenethylpiperidin-4-yl)methyl]benzenesulfonamide) was synthesized using 4-fluorobenzenesulfonyl chloride and a piperidine intermediate in 87% yield . Key parameters include stoichiometric control of the sulfonyl chloride and reaction temperature (often room temperature to 60°C).

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1150–1350 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹). For example, a related sulfonamide showed peaks at 1681 cm⁻¹ (sulfonamide) and 1093 cm⁻¹ (C-F) .

- NMR : H NMR should show aromatic protons (δ 7.2–8.0 ppm for fluorophenyl) and piperidine protons (δ 1.5–3.5 ppm). F NMR can confirm fluorine substitution.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 491.4 for a derivative in ).

Advanced: How can researchers optimize low synthetic yields of this compound?

Methodological Answer:

Low yields may arise from incomplete sulfonylation or side reactions (e.g., hydrolysis of the sulfonyl chloride). Strategies include:

- Stoichiometric Adjustments : Use a 10–20% excess of sulfonyl chloride to ensure complete reaction.

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity.

- Temperature Control : Gradual addition of sulfonyl chloride at 0°C minimizes exothermic side reactions.

- Purification : Employ gradient chromatography (e.g., 5–20% MeOH in DCM) to separate unreacted starting materials. Yield improvements from 50% to >85% have been reported via these adjustments .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core Modifications : Replace the fluorine atom with other halogens (Cl, Br) or electron-withdrawing groups to assess bioactivity changes.

- Piperidine Substitution : Introduce alkyl or aryl groups at the piperidine nitrogen (e.g., methyl, benzyl) to evaluate steric/electronic effects.

- Biological Assays : Test derivatives against target receptors (e.g., α1A/α1D-adrenergic receptors ) using radioligand binding assays. Compare IC values to establish SAR trends.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

- Storage : Store in a desiccator at 2–8°C, away from oxidizing agents.

While specific toxicity data are limited, analogous sulfonamides show acute oral toxicity (LD > 2000 mg/kg in rats) and may cause eye/skin irritation .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare H NMR and IR data with structurally similar compounds (e.g., 4-chloro-N-(piperidin-4-yl)benzenesulfonamide derivatives ).

- High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates).

- Crystallography : If single crystals are obtained, X-ray diffraction (via SHELX ) provides definitive structural confirmation.

Advanced: What are the potential pharmacological applications of this compound?

Methodological Answer:

- Receptor Antagonism : The compound’s sulfonamide-piperidine scaffold is common in α1-adrenergic receptor antagonists, suggesting potential use in treating urinary disorders .

- Antimicrobial Activity : Analogous sulfonamides exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Kinase Inhibition : Fluorinated sulfonamides are explored as kinase inhibitors (e.g., MAPK, EGFR) via ATP-binding pocket interactions .

Basic: What solvents are suitable for recrystallizing this compound?

Methodological Answer:

- Polar Solvents : Ethanol/water mixtures (e.g., 70:30 v/v) are ideal due to the compound’s moderate solubility.

- Alternative Systems : Ethyl acetate/hexane (1:3) or acetone/water gradients can improve crystal purity.

- Temperature : Dissolve the compound at 60–70°C and cool slowly to 4°C for optimal crystal growth .

Advanced: How can metabolic stability of this compound be assessed in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (CL). Monitor metabolites via LC-MS/MS.

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to identify drug-drug interaction risks.

- Plasma Stability : Incubate the compound in plasma (37°C, pH 7.4) and quantify degradation over 24 hours .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.